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molecular formula C10H12O2 B2776677 2-(Cyclopropylmethoxy)phenol CAS No. 25947-69-7

2-(Cyclopropylmethoxy)phenol

Cat. No. B2776677
M. Wt: 164.204
InChI Key: YDZSEXUMNNEHKE-UHFFFAOYSA-N
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Patent
US04634713

Procedure details

Catechol (110 g) is dissolved in 800 ml isopropanol. A solution of sodium hydroxide (41 g) in 45 ml water is added followed by cyclopropylmethyl chloride (155 g, 70% pure) and potassium iodide (5 g). The reaction mixture is stirred under nitrogen at reflux for 16 hours. The mixture is cooled to room temperature and the solid filtered off and washed with isopropanol. The filtrate is concentrated under reduced pressure, the brown residue dissolved in toluene (600 ml), 3 N hydrochloric acid added to acidify to pH 1 and the organic phase washed consecutively with water (4×100 ml), aqueous sodium bisulfite and water (3×100 ml). The organic layer is dried over anhydrous sodium sulfate, filtered through basic alumina (300 g) to remove any remaining catechol and concentrated under reduced pressure. The residue is distilled in vacuo through a Vigreaux column with reflux distilling head to give 2-(cyclopropylmethoxy)phenol, bp. 66°-68°/0.1 mm.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
155 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[OH-].[Na+].[CH:11]1([CH2:14]Cl)[CH2:13][CH2:12]1.[I-].[K+]>C(O)(C)C.O>[CH:11]1([CH2:14][O:2][C:1]2[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=2[OH:4])[CH2:13][CH2:12]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
41 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
155 g
Type
reactant
Smiles
C1(CC1)CCl
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
[I-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the solid filtered off
WASH
Type
WASH
Details
washed with isopropanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the brown residue dissolved in toluene (600 ml)
ADDITION
Type
ADDITION
Details
3 N hydrochloric acid added
WASH
Type
WASH
Details
the organic phase washed consecutively with water (4×100 ml), aqueous sodium bisulfite and water (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through basic alumina (300 g)
CUSTOM
Type
CUSTOM
Details
to remove any remaining catechol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled in vacuo through a Vigreaux column
TEMPERATURE
Type
TEMPERATURE
Details
with reflux
DISTILLATION
Type
DISTILLATION
Details
distilling head

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)COC1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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